molecular formula C33H38O15 B15292193 3

3"-O-Desmethylspinorhamnoside

Cat. No.: B15292193
M. Wt: 674.6 g/mol
InChI Key: HZYVKPMTUKWUOG-CYDBVHSLSA-N
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Description

3"-O-Desmethylspinorhamnoside is a natural product found in certain plants, particularly those with medicinal valueThe compound’s chemical structure includes two sugar molecules, glucose and rhamnose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3"-O-Desmethylspinorhamnoside typically involves the extraction from natural sources, followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often isolated from plants using solvent extraction methods. The purified compound is then characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

Industrial production of this compound is not well-established due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from plant sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

3"-O-Desmethylspinorhamnoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bond or the functional groups attached to the sugar molecules .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce glucose and rhamnose, while oxidation can yield various oxidized sugar derivatives .

Scientific Research Applications

3"-O-Desmethylspinorhamnoside has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of glycosides and their biological activities. The compound has shown potential anti-inflammatory, antioxidant, and anti-tumor activities, making it a subject of interest in pharmacological research .

Mechanism of Action

The mechanism of action of 3"-O-Desmethylspinorhamnoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or receptors involved in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3"-O-Desmethylspinorhamnoside is similar to other glycosides, such as icariin and quercetin 3-O-glucoside. it is unique in its specific sugar composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

List of Similar Compounds

Properties

Molecular Formula

C33H38O15

Molecular Weight

674.6 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one

InChI

InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1

InChI Key

HZYVKPMTUKWUOG-CYDBVHSLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Origin of Product

United States

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